molecular formula C7H10BrNS B1437994 2-Bromo-4-tert-butyl-1,3-thiazole CAS No. 873075-54-8

2-Bromo-4-tert-butyl-1,3-thiazole

Cat. No. B1437994
Key on ui cas rn: 873075-54-8
M. Wt: 220.13 g/mol
InChI Key: ILKZEOZQPGBUCV-UHFFFAOYSA-N
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Patent
US07300939B2

Procedure details

85% strength phosphoric acid (50 ml) and 65% strength nitric acid (20 ml) were combined at 0° C. 3.12 g (20.0 mmol) of 4-tert-butylthiazol-2-ylamine were added to this solution and a solution of 1.38 g (20 mmol) of NaNO2 in water (10 ml) was subsequently added dropwise at 0° C. in the course of 30 min. The reaction solution was stirred at 0° C. 1 h and then added dropwise to a suspension of 20.0 g of NaBr and 5.8 g of CuBr in water (20 ml) cooled to 0° C. The mixture was stirred until evolution of gas could no longer be observed. Subsequently, the mixture was adjusted to a pH>10 using 50% strength aq. KOH solution and the product was separated off by steam distillation. The distillate was extracted with EE. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. 3.03 g (13.8 mmol, 69%) of 2-bromo-4-tert-butylthiazole were obtained as a residue.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Three
Name
Quantity
1.38 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuBr
Quantity
5.8 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[N+]([O-])(O)=O.[C:10]([C:14]1[N:15]=[C:16](N)[S:17][CH:18]=1)([CH3:13])([CH3:12])[CH3:11].N([O-])=O.[Na+].[Na+].[Br-:25].[OH-].[K+]>O>[Br:25][C:16]1[S:17][CH:18]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[N:15]=1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3.12 g
Type
reactant
Smiles
C(C)(C)(C)C=1N=C(SC1)N
Step Four
Name
Quantity
1.38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
[Na+].[Br-]
Name
CuBr
Quantity
5.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred until evolution of gas
CUSTOM
Type
CUSTOM
Details
the product was separated off by steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted with EE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.8 mmol
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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